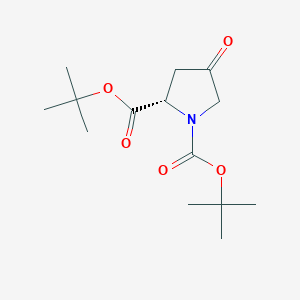

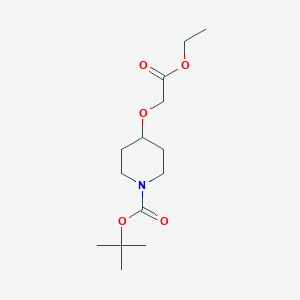

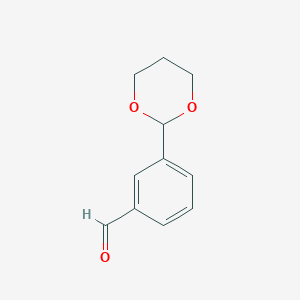

![molecular formula C14H25NO4 B061326 4-{[(2-叔丁氧基-2-氧代乙基)氨基]甲基}环己烷-1-羧酸 CAS No. 165947-29-5](/img/structure/B61326.png)

4-{[(2-叔丁氧基-2-氧代乙基)氨基]甲基}环己烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves the nucleophilic displacement of bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine. The reaction proceeds at 60°C overnight in tetrahydrofuran as the solvent, resulting in a high yield of 79% .

Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been determined. It crystallizes in the monoclinic space group P21/c with four molecules in the unit cell. The bond lengths and angles of this piperazine-carboxylate are typical .

科学研究应用

Organic Synthesis

This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules. Its structure, which includes a cyclohexane ring and a tert-butoxy group, makes it a versatile intermediate. It can undergo various chemical reactions such as free radical bromination and nucleophilic substitution .

作用机制

Target of Action

It is known to belong to the class of amino acids, which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.

Pharmacokinetics

Its solubility in water or 1% acetic acid, as well as in ethyl acetate and methanol , suggests that it may have good bioavailability.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of various coupling and oxidation reactions.", "Starting Materials": [ "2-tert-Butoxy-2-oxoacetic acid", "Cyclohexanone", "Diisopropylcarbodiimide (DIC)", "N-Hydroxysuccinimide (NHS)", "N,N-Dimethylformamide (DMF)", "Triethylamine (TEA)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group of 2-tert-Butoxy-2-oxoacetic acid with NHS and DIC to form 2-tert-Butoxy-2-oxoethyl-N-hydroxysuccinimide ester in DMF solvent.", "Step 2: Addition of cyclohexanone to the above reaction mixture and reaction in the presence of TEA to form 4-{[(2-tert-Butoxy-2-oxoethyl)oxy]methyl}cyclohexanone.", "Step 3: Reduction of the ketone group in the above compound using sodium borohydride in ethanol solvent to form 4-{[(2-tert-Butoxy-2-hydroxyethyl)oxy]methyl}cyclohexanone.", "Step 4: Protection of the hydroxyl group in the above compound with TBDMS chloride and imidazole in DMF solvent to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)oxy]methyl}cyclohexanone.", "Step 5: Deprotection of the carboxylic acid group in the above compound using hydrochloric acid in dioxane solvent to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)amino]methyl}cyclohexanone.", "Step 6: Coupling of the above compound with cyclohexylamine in DMF solvent in the presence of DIC and TEA to form 4-{[(2-tert-Butoxy-2-TBDMSOxyethyl)amino]methyl}cyclohexanone-1-carboxylic acid.", "Step 7: Deprotection of the TBDMS group in the above compound using TBAF in THF solvent to form the final product, 4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid." ] } | |

CAS 编号 |

165947-29-5 |

产品名称 |

4-{[(2-tert-Butoxy-2-oxoethyl)amino]methyl}cyclohexane-1-carboxylic acid |

分子式 |

C14H25NO4 |

分子量 |

271.35 g/mol |

IUPAC 名称 |

4-[[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-12(16)9-15-8-10-4-6-11(7-5-10)13(17)18/h10-11,15H,4-9H2,1-3H3,(H,17,18) |

InChI 键 |

ROTYORSNVMSVPG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)CNCC1CCC(CC1)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

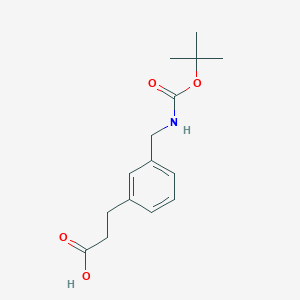

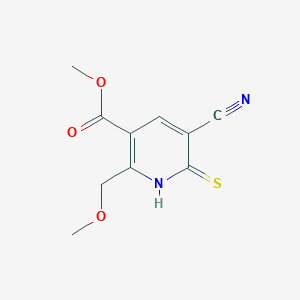

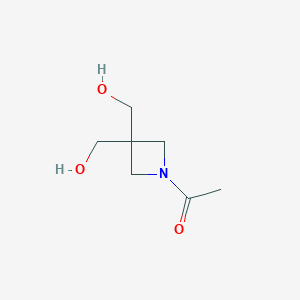

![4-[2-(2-Methoxyphenoxy)ethyl]morpholine](/img/structure/B61259.png)

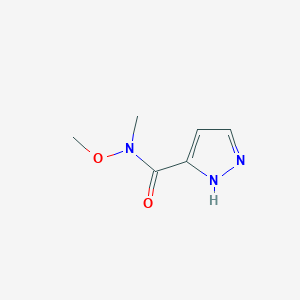

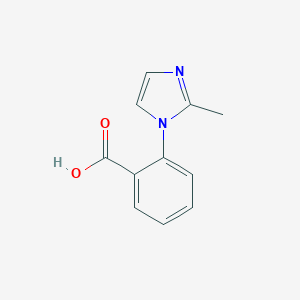

![1,3-Dioxolo[4,5-B]pyridine-6-methanol](/img/structure/B61265.png)